Methyl 3,3-difluoropyruvate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

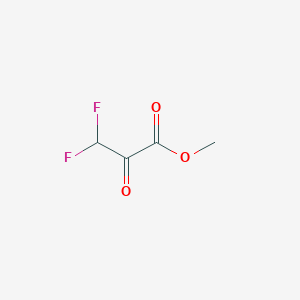

Molecular Structure Analysis

The molecular structure of “Methyl 3,3,3-trifluoropyruvate” is represented by the linear formula CF3COCO2CH3 . The molecular weight is 156.06 . The exact molecular structure of “Methyl 3,3-difluoropyruvate” is not available in the search results.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 3,3-difluoropyruvate”. For “Methyl 3,3,3-trifluoropyruvate”, it reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals .Physical And Chemical Properties Analysis

“Methyl 3,3,3-trifluoropyruvate” has a refractive index of 1.332 (lit.) and a density of 1.529 g/mL at 25 °C (lit.) . It appears as a clear colorless to light yellow liquid . The specific physical and chemical properties of “Methyl 3,3-difluoropyruvate” are not available in the search results.Scientific Research Applications

Synthetic Utility in Organic Chemistry Methyl 3,3-difluoropyruvate and related compounds have demonstrated significant utility in the field of organic chemistry, particularly as building blocks in the synthesis of various organic compounds. For example, ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate has been utilized for synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, contributing to the development of new procedures in organic synthesis (Pasternak, Golubev, Peregudov, & Chkanikov, 2000). Furthermore, methyl 3,3,3-trifluoropyruvate, closely related to methyl 3,3-difluoropyruvate, has been identified as a versatile reactant in organofluorine chemistry, particularly in the design of potential drugs, showcasing its importance in drug discovery (Skarpos & Röschenthaler, 2008).

Role in Medicinal Chemistry In medicinal chemistry, the substitution of methyl groups by trifluoromethyl groups, as seen in compounds like methyl 3,3-difluoropyruvate, is a common strategy. However, research indicates that such substitution does not universally improve bioactivity. In some cases, a trifluoromethyl substitution can enhance biological activity, but this effect is not consistent across all applications (Abula, Xu, Zhu, Peng, Chen, Zhu, & Aisa, 2020).

Applications in Fluorine Chemistry Methyl 3,3,3-trifluoropyruvate, a compound closely related to methyl 3,3-difluoropyruvate, serves as a building block for constructing CF3-containing γ-lactones, lactams, β-amino, and heterocycles. Its reactivity and stereoselectivity in various chemical reactions have been a subject of study, underlining its significance in fluorine chemistry (Golubev, Kolomiets, & Fokin, 1992).

Relevance in Biochemical Research Compounds like methyl 3,3-difluoropyruvate have found relevance in biochemical research, particularly in studies related to DNA methylation. For instance, research on perfluoroalkyl substances and their impact on sperm DNA global methylation has provided insights into the potential epigenetic effects of these compounds, although the direct relevance of methyl 3,3-difluoropyruvate in this context is not explicitly mentioned (Leter, Consales, Eleuteri, Uccelli, Specht, Toft, Moccia, Budillon, Jönsson, Lindh, Giwercman, Pedersen, Ludwicki, Zviezdai, Heederik, Bonde, & Spanô, 2014).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3,3,3-trifluoropyruvate”, indicates that it is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound . The specific safety and hazards information for “Methyl 3,3-difluoropyruvate” is not available in the search results.

properties

IUPAC Name |

methyl 3,3-difluoro-2-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVXPNNVBNHMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)

![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)

![2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890543.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)

![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2890554.png)

![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)